molecular formula C21H41NO B569389 N-Cyclohexanecarbonyltetradecylamine CAS No. 1215071-05-8

N-Cyclohexanecarbonyltetradecylamine

Cat. No. B569389
M. Wt: 323.6
InChI Key: MIHNEWQWEUOBSN-UHFFFAOYSA-N
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Description

N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase with an IC 50 of 4.5 µM . It contains one less carbon in the alkyl chain . The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented .


Molecular Structure Analysis

The molecular weight of N-Cyclohexanecarbonyltetradecylamine is 323.6, and its molecular formula is C21H41NO .

Scientific Research Applications

  • Photocatalytic Properties in Aqueous Micellar Environment :

    • N,N-Dimethyltetradecylamine N-oxide (DTAO), a related compound, has been used in the formation of micelles to host iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin [Fe(III)(TDCPP)]. This catalyst induces biomimetic redox processes on organic substrates in aqueous medium, utilizing sunlight and oxygen. This process demonstrates high selectivity in the oxidation of alkenes like cyclooctene and cyclohexene, showing potential in green chemistry applications (Maldotti et al., 2001).
  • Combustion Chemistry Study of Alkylated Cycloalkanes :

    • Research on the combustion kinetics of n-propylcyclohexane, a compound similar to N-Cyclohexanecarbonyltetradecylamine, contributes to a better understanding of combustion processes in gasoline, aviation, and diesel fuels. This study covered a wide range of conditions and provided insights into the combustion behavior of such compounds (Ahmed et al., 2021).
  • Application in Molecular Composites :

    • The synthesis and properties of hydrocarbon polymers containing cyclohexane rings, similar in structure to N-Cyclohexanecarbonyltetradecylamine, have shown dramatic improvements in thermal stability, chemical stability, and mechanical strength. These findings have significant implications for material science and the development of new polymers (Natori, 2002).
  • Degradation by Sulfate-Reducing Bacteria :

    • Cyclohexane, a compound structurally related to N-Cyclohexanecarbonyltetradecylamine, has been studied for its biodegradation in anoxic marine sediments. An enrichment culture of sulfate-reducing bacteria capable of degrading cyclohexane was obtained, offering insights into the environmental fate and bioremediation potential of such compounds (Jaekel et al., 2015).
  • Analytical Characterization of Arylcyclohexylamines :

    • Analytical characterizations of arylcyclohexylamines, a class of compounds related to N-Cyclohexanecarbonyltetradecylamine, were conducted. These studies aid in the identification of new psychoactive substances and contribute to forensic and legislative challenges (Wallach et al., 2016).

properties

CAS RN

1215071-05-8

Product Name

N-Cyclohexanecarbonyltetradecylamine

Molecular Formula

C21H41NO

Molecular Weight

323.6

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23)

InChI Key

MIHNEWQWEUOBSN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNC(=O)C1CCCCC1

synonyms

N-tetradecyl-cyclohexanecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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